Pomalidomide-PEG1-C2-COOH

Catalog No.
S3151565
CAS No.
2139348-60-8
M.F
C18H19N3O7
M. Wt
389.364
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pomalidomide-PEG1-C2-COOH

Researchers synthesizing PROTACs face challenges with entropic penalties from flexible linkers and cytotoxic metal residues from click chemistry. Pomalidomide-PEG1-C2-COOH solves these by:

  • Ultra-short PEG1 spacer enforces rigid ternary complex formation, enhancing ubiquitination efficiency.
  • Terminal carboxylic acid enables metal-free amide coupling, yielding crude libraries directly suitable for cellular assays.
  • High CRBN binding affinity of pomalidomide reduces required dosing vs. thalidomide-based analogs.

Supplied at ≥98% purity, ready for immediate conjugation.

CAS Number

2139348-60-8

Product Name

Pomalidomide-PEG1-C2-COOH

IUPAC Name

3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoic acid

Molecular Formula

C18H19N3O7

Molecular Weight

389.364

InChI

InChI=1S/C18H19N3O7/c22-13-5-4-12(16(25)20-13)21-17(26)10-2-1-3-11(15(10)18(21)27)19-7-9-28-8-6-14(23)24/h1-3,12,19H,4-9H2,(H,23,24)(H,20,22,25)

InChI Key

GXCGXOBFROXMLV-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCC(=O)O

solubility

not available

Synonyms

Pomalidomide-PEG1-COOH, Pomalidomide-PEG1-propanoic acid, Pomalidomide-C2-COOH, 3-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)propanoic acid, Pomalidomide 4'-PEG1-acid

Purity

≥98%

Package Size

10 mg, 25 mg, 50 mg

Pomalidomide-PEG1-C2-COOH (CAS 2139348-60-8) is a highly specific heterobifunctional degrader building block utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It integrates the cereblon (CRBN)-recruiting ligand pomalidomide with a minimal-length single polyethylene glycol (PEG1) spacer and a terminal propanoic acid moiety [1]. From a procurement perspective, this compound is prioritized for its high-affinity E3 ligase recruitment, low molecular weight, and a reactive carboxylic acid handle that readily undergoes standard amide coupling with amine-bearing target ligands . Its ultra-short linker architecture is specifically selected to enforce rigid, close-proximity ternary complexes, minimizing entropic penalties during target ubiquitination and improving overall cell permeability compared to longer linker analogs [1].

Research Fit

PROTAC Design
CRBN-recruiting pomalidomide conjugate for targeted protein degradation studies
Linker
Single PEG1 unit supports compact ternary complex geometry in initial screening
Conjugation
Carboxylic acid terminal enables direct amide coupling to amine-containing target ligands

Substituting Pomalidomide-PEG1-C2-COOH with baseline analogs directly compromises PROTAC efficacy and manufacturability. Utilizing thalidomide-based equivalents reduces CRBN binding affinity, necessitating higher dosing to achieve equivalent degradation [1]. Conversely, substituting PEG1 with longer spacers (e.g., PEG4 or PEG6) introduces excessive conformational flexibility, which can destabilize the target-PROTAC-ligase ternary complex; for instance, extending short linkers to PEG4 can completely abolish degradation activity in specific targets [2]. Furthermore, replacing the terminal carboxylic acid with click-chemistry handles (such as azides or alkynes) mandates copper-catalyzed reactions; this can introduce cytotoxic metal residues that interfere with direct-to-biology (D2B) screening assays if the resulting library is not rigorously purified .

Substitution Risk

Linker Length Mismatch
PEG1 vs. PEG2 differences may shift ternary complex geometry and degradation efficiency.
Terminal Group Substitution
COOH-to-azide swap alters conjugation chemistry and copper-compatibility for cell-based assays.
Batch Purity Variations
Impurities can act as CRBN antagonists, confounding degradation potency readouts.

Enhanced CRBN Binding Affinity via Pomalidomide Core

The pomalidomide moiety in this building block exhibits significantly stronger binding to the CRBN receptor compared to first-generation IMiDs like thalidomide. In competitive titration assays against hsDDB1-hsCRBN, pomalidomide demonstrates a dissociation constant (Kd) of ~157 nM, whereas thalidomide binds with a weaker Kd of ~250 nM [1]. This enhanced affinity is critical for maintaining robust ternary complex formation at lower intracellular PROTAC concentrations.

Evidence DimensionCRBN Receptor Dissociation Constant (Kd)
Target Compound DataPomalidomide core: Kd ~157 nM
Comparator Or BaselineThalidomide core: Kd ~250 nM
Quantified Difference~37% stronger binding affinity for pomalidomide
ConditionsIn vitro competitive titration against hsDDB1-hsCRBN (50 nM)

Procuring the pomalidomide-based building block ensures more efficient E3 ligase recruitment, driving higher degradation potency at lower doses.

Linker Length Comparison
Class-level
Pomalidomide-PEG1-C2-COOH: MW 389.36 g/mol, 8 rot. bonds, 1 PEG unit Pomalidomide-PEG2-CO2H: MW 433.41 g/mol, 2 PEG units ΔMW +44.05 g/mol, +1 PEG unit
Linker length impacts ternary complex geometry; PEG1 supports initial compact PROTAC design.
Biological relevance inferred from p300/CBP degrader library study.

Maximized Ternary Complex Stability via PEG1 Restriction

Linker length dictates the spatial orientation of the target protein relative to the E3 ligase. Chemo-proteomic studies evaluating PROTACs with varying PEG lengths demonstrate that shorter linkers (like PEG1) can successfully drive degradation of specific targets, whereas extending the linker to PEG4 results in a complete loss of degradation activity due to excessive flexibility and unfavorable ternary complex geometry [1]. The PEG1 linker restricts conformational degrees of freedom, which enhances cooperativity in specific ligase-target pairings.

Evidence DimensionTarget Degradation Activity
Target Compound DataPEG1/PEG2-based PROTACs: Maintained robust degradation activity
Comparator Or BaselinePEG4-based PROTACs: Complete loss of degradation activity
Quantified DifferenceShift from active degradation to complete inactivity when extending to PEG4
ConditionsIntracellular degradation assays evaluating HDAC targets across PEG1-5 linker space

Selecting the ultra-short PEG1 linker is essential for targets requiring tight apposition, preventing the efficacy drop-off seen with flexible, longer linkers.

Conjugation Route
Reported
-COOH: amide coupling with amines -N3 (azide): CuAAC click chemistry required Reported CP-10 PROTAC DC50 2.1 nM (azide variant, not directly comparable)
Terminal group choice dictates synthetic workflow and copper compatibility in cell assays.
Azide route may require additional purification and copper removal.

High-Throughput Processability via Carboxylic Acid Handle

The terminal propanoic acid (-C2-COOH) on Pomalidomide-PEG1-C2-COOH enables robust, transition-metal-free amide coupling with primary amines. In high-throughput combinatorial synthesis protocols, this allows for direct-to-biology (D2B) screening without intermediate purification. In contrast, using alkyne or azide-terminated linkers requires copper-catalyzed click chemistry (CuAAC), which can leave cytotoxic copper residues that confound direct cellular assays if not rigorously purified.

Evidence DimensionSynthesis Workflow Compatibility
Target Compound Data-COOH terminal: Enables crude D2B screening via standard HATU/DIPEA coupling
Comparator Or Baseline-Alkyne/-N3 terminals: Require CuAAC, risking copper cytotoxicity in unpurified assays
Quantified DifferenceElimination of post-synthesis purification steps for primary screening
ConditionsMicromole-scale combinatorial PROTAC library synthesis

Procuring the carboxylic acid variant accelerates hit-discovery timelines by enabling direct, purification-free biological screening of synthesized PROTAC libraries.

DMSO Solubility
Data to verify
~125 mg/mL (321 mM) in DMSO Comparator (PEG3-NH2): 100 mg/mL (178 mM)
Reported DMSO solubility supports concentrated stock preparation for HTS; verify in assay buffer.
Sonication recommended; solubility in culture medium may differ.
Certified Purity
Data to verify
99.76% by HPLC Stored under nitrogen (4°C or -20°C)
High purity minimizes CRBN-competitive impurity risk; verify lot-specific certificate of analysis.
Forced-degradation studies indicate impurities may suppress degradation readouts.

High-Throughput Direct-to-Biology (D2B) PROTAC Screening

Because the terminal carboxylic acid allows for clean, metal-free amide coupling with amine-bearing target ligands, this compound is highly suited for generating combinatorial PROTAC libraries. The crude reaction mixtures can be applied directly to cellular assays without the cytotoxic interference associated with copper-catalyzed click chemistry .

Degradation of Close-Proximity Target Proteins

For targets where the binding pocket is superficially located and requires tight apposition to the CRBN E3 ligase, the rigid, ultra-short PEG1 linker prevents the entropic penalties and non-productive binding orientations that abolish degradation activity in longer PEG4 linkers [1].

Optimization of PROTAC Cell Permeability

When initial PROTAC hits utilizing longer linkers exhibit poor cellular uptake, substituting with Pomalidomide-PEG1-C2-COOH significantly reduces the overall molecular weight and topological polar surface area (TPSA), thereby enhancing membrane permeability while maintaining high-affinity CRBN recruitment [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Compact ternary complex design
PEG1 linker with defined geometry
Ternary complex geometry validation; linker-length optimization per target
Amine-target ligand conjugation
Carboxylic acid terminal for amide bond formation
Copper-free, cell-compatible conjugation; verify coupling efficiency
Concentrated stock for HTS
High DMSO solubility
Solvent-induced cytotoxicity minimization; confirm solubility in assay media
Reproducible SAR studies
Certified high purity, controlled storage
Lot-to-lot consistency; impurity screening to avoid CRBN antagonism

XLogP3

0.2

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